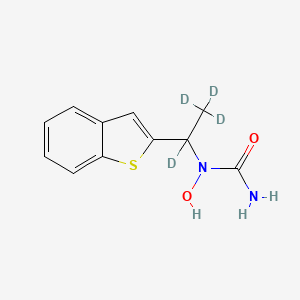

Zileuton-d4

Descripción

Propiedades

IUPAC Name |

1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLSOWXNZPKENC-CWIRFKENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662229 | |

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189878-76-9 | |

| Record name | N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Zileuton-d4: A Technical Guide to Chemical Structure and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of Zileuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor Zileuton. This document is intended for use by researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Structure and Properties

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton reduces the production of pro-inflammatory leukotrienes, making it effective in the management of asthma.[1] this compound is a stable isotope-labeled version of Zileuton, primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).

The key chemical properties of Zileuton and this compound are summarized in the table below.

| Property | Zileuton | This compound |

| Chemical Name | N-(1-(benzo[b]thiophen-2-yl)ethyl)-N-hydroxyurea | N-(1-(benzo[b]thiophen-2-yl)ethyl-1,2,2,2-d4)-N-hydroxyurea |

| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₈D₄N₂O₂S |

| Molecular Weight | 236.29 g/mol | 240.31 g/mol |

| CAS Number | 111406-87-2 | 1189878-76-9 |

Chemical Structures

The chemical structures of Zileuton and this compound are depicted below. The deuterium atoms in this compound are located on the ethyl group.

Isotopic Purity

The isotopic purity of this compound is a critical parameter, as it directly impacts its utility as an internal standard. Commercially available this compound typically exhibits a high degree of deuterium incorporation. While a specific certificate of analysis with the exact isotopic distribution is not publicly available, the general specification is a deuterium incorporation of ≥98 atom % D or ≥99% in deuterated forms (d1-d4).

Based on these common specifications, a representative isotopic distribution for a batch of this compound is presented in the table below. The actual distribution may vary between different batches and suppliers.

| Isotopic Species | Designation | Representative Abundance (%) |

| Non-deuterated | d0 | ≤ 1 |

| Mono-deuterated | d1 | < 1 |

| Di-deuterated | d2 | < 1 |

| Tri-deuterated | d3 | < 1 |

| Tetra-deuterated | d4 | > 98 |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) and/or nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Method

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.

3.1.1. Sample Preparation

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the substance in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of approximately 1 µg/mL with the same solvent.

3.1.2. Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system is used for the analysis.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | TOF or Orbitrap |

| Scan Range | m/z 100-300 |

| Resolution | > 10,000 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

3.1.3. Data Analysis

The isotopic distribution is determined by analyzing the mass spectrum of the protonated molecule [M+H]⁺. The theoretical m/z values for the different isotopic species of this compound are:

-

d0: 237.0728

-

d1: 238.0791

-

d2: 239.0854

-

d3: 240.0917

-

d4: 241.0980

The relative abundance of each isotopic species is calculated by integrating the peak area of its corresponding m/z in the mass spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method

Quantitative ¹H and ²H NMR spectroscopy can also be employed to determine the isotopic purity of this compound.

3.2.1. Sample Preparation

An accurately weighed sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard with a certified purity (e.g., maleic acid).

3.2.2. Instrumentation and Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

-

¹H NMR: Used to determine the amount of residual non-deuterated Zileuton (d0). The integral of a characteristic proton signal of Zileuton is compared to the integral of a signal from the internal standard.

-

²H NMR: Used to confirm the positions of deuteration and to quantify the deuterated species.

| Parameter | ¹H NMR Setting | ²H NMR Setting |

| Pulse Program | zg30 | zg |

| Number of Scans | 16 | 64 |

| Relaxation Delay (D1) | 30 s | 5 s |

| Acquisition Time | 4 s | 1 s |

| Spectral Width | 20 ppm | 30 ppm |

3.2.3. Data Analysis

The isotopic purity is calculated by comparing the integrals of the signals from this compound (in both ¹H and ²H spectra) with the integral of the internal standard. The percentage of each isotopic species can be determined from the relative signal intensities.

Zileuton's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key player in the biosynthesis of leukotrienes. The following diagram illustrates this signaling pathway.

This guide provides a foundational understanding of the chemical structure and isotopic purity of this compound. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier for batch-specific data. The experimental protocols outlined here serve as a general guideline and may require optimization based on the available instrumentation and specific analytical requirements.

References

The Core Mechanism of Zileuton as a 5-Lipoxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma.[3][4] By targeting 5-LOX, Zileuton effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating their inflammatory effects.[3] This technical guide provides an in-depth exploration of the mechanism of action of Zileuton, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Direct Inhibition of 5-Lipoxygenase

Zileuton exerts its inhibitory effect on 5-lipoxygenase through a direct interaction with the enzyme's active site. The catalytic activity of 5-LOX is dependent on a non-heme iron atom, which cycles between its ferrous (Fe2+) and ferric (Fe3+) states. Zileuton is classified as an iron ligand-type and redox inhibitor.[5][6] Its mechanism involves two key aspects:

-

Iron Chelation: Zileuton directly chelates the non-heme iron atom within the active site of 5-lipoxygenase.[5][7] This interaction is crucial for its inhibitory function.

-

Redox Inhibition: Zileuton also possesses weak reducing properties, which are thought to stabilize the iron in its inactive ferrous (Fe2+) state, preventing the catalytic cycle from proceeding.[5][6]

Molecular docking and simulation studies suggest that Zileuton binds within the substrate-binding pocket of 5-LOX, positioning it to interact with the catalytic iron and key amino acid residues.[8] This direct, competitive inhibition prevents the binding and subsequent oxygenation of the natural substrate, arachidonic acid.[9]

The 5-Lipoxygenase Signaling Pathway

The biosynthesis of leukotrienes is initiated by cellular stimuli that lead to the activation of cytosolic phospholipase A2 (cPLA2). This enzyme translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid (AA). The 5-lipoxygenase-activating protein (FLAP), an integral membrane protein, then binds to arachidonic acid and presents it to 5-lipoxygenase.[3][10] 5-LOX, which also translocates to the nuclear membrane upon cell activation, then catalyzes the conversion of arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 can then be further metabolized to LTB4 by LTA4 hydrolase or to the cysteinyl-leukotrienes by LTC4 synthase. Zileuton acts at the critical step of 5-LOX catalysis, thereby blocking the entire downstream production of leukotrienes.

Quantitative Data on Zileuton's Inhibitory Activity

The inhibitory potency of Zileuton has been quantified in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Assay System | Stimulus | Measured Product | IC50 (µM) | Reference |

| Rat Basophilic Leukemia (RBL-1) cell supernatant | - | 5-HETE | 0.5 | [8] |

| Rat Polymorphonuclear Leukocytes (PMNL) | - | 5-HETE | 0.3 | [8] |

| Rat PMNL | - | LTB4 | 0.4 | [8] |

| Human PMNL | - | LTB4 | 0.4 | [8] |

| Human Whole Blood | - | LTB4 | 0.9 | [8] |

| Dog Whole Blood | - | LTB4 | 0.56 | |

| Rat Whole Blood | - | LTB4 | 2.3 | |

| Human Whole Blood | - | LTB4 | 2.6 | |

| Mouse Peritoneal Macrophages | LPS/IFNγ | PGE2 | 5.79 | [5] |

| J774 Macrophages | LPS | [3H]-AA release | 3.5 | [5] |

Note: 5-HETE (5-Hydroxyeicosatetraenoic acid) is another product of the 5-lipoxygenase pathway. PGE2 (Prostaglandin E2) inhibition by Zileuton is suggested to be an indirect effect due to the inhibition of arachidonic acid release.

In addition to IC50 values, the inhibitory constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. Zileuton has been reported to have a weak inhibitory effect on Cytochrome P450 1A2 (CYP1A2) with a Ki value in the range of 66-98 µM.

Experimental Protocols

Cell-Free 5-Lipoxygenase Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Zileuton on purified 5-lipoxygenase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of purified human recombinant 5-lipoxygenase in an appropriate buffer.

-

Prepare serial dilutions of Zileuton in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

-

Prepare a stock solution of arachidonic acid.

-

-

Pre-incubation:

-

In a microtiter plate or microcentrifuge tubes, add the 5-lipoxygenase enzyme to the assay buffer.

-

Add the different concentrations of Zileuton or vehicle to the respective wells/tubes.

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at 37°C to allow for binding.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding arachidonic acid to each well/tube.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile).

-

Extract the lipid products using a suitable method, such as solid-phase extraction.

-

Analyze the amount of 5-LOX products (e.g., LTB4, 5-HETE) using a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Zileuton concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Zileuton concentration and fitting the data to a dose-response curve.

-

Cell-Based Assay for Leukotriene B4 Production in Human Whole Blood

This protocol describes a method to assess the inhibitory effect of Zileuton on LTB4 production in a physiologically relevant ex vivo system.

Methodology:

-

Blood Collection:

-

Collect fresh human venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).

-

-

Incubation with Inhibitor:

-

Aliquot the whole blood into microcentrifuge tubes.

-

Add various concentrations of Zileuton or a vehicle control to the blood samples.

-

Pre-incubate the samples at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Stimulation of Leukotriene Production:

-

Stimulate the production of leukotrienes by adding a calcium ionophore, such as A23187, to the blood samples.[1]

-

Incubate the stimulated blood at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Sample Processing:

-

Stop the reaction by placing the tubes on ice and/or adding a stopping reagent.

-

Separate the plasma by centrifugation.

-

-

LTB4 Quantification:

-

Data Analysis:

-

Calculate the percentage of inhibition of LTB4 production for each Zileuton concentration relative to the stimulated vehicle control.

-

Determine the IC50 value as described in the cell-free assay protocol.

-

Conclusion

Zileuton's mechanism of action as a direct, potent, and specific inhibitor of 5-lipoxygenase is well-established. By chelating the catalytic iron and maintaining it in an inactive redox state, Zileuton effectively halts the production of all leukotrienes. This targeted inhibition of a critical node in the inflammatory cascade underscores its therapeutic utility in leukotriene-driven diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of 5-lipoxygenase inhibition.

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators [frontiersin.org]

- 3. Arachidonic acid promotes the binding of 5-lipoxygenase on nanodiscs containing 5-lipoxygenase activating protein in the absence of calcium-ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-lipoxygenase and FLAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Simulation Study of Interactions Between Two Bioactive Components from Zingiber cassumunar and 5-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

Synthesis and Deuteration of Zileuton: A Technical Guide to Zileuton-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Zileuton and its deuterated analog, Zileuton-d4. The document details a plausible synthetic pathway for this compound, outlines the necessary experimental protocols, and presents relevant quantitative data. Additionally, it includes a visualization of the signaling pathway associated with Zileuton's mechanism of action.

Introduction

Zileuton is a selective inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes. By blocking this pathway, Zileuton effectively reduces the production of pro-inflammatory leukotrienes, making it a valuable therapeutic agent in the management of asthma. Isotopically labeled compounds, such as this compound, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. This guide focuses on a proposed synthetic route for this compound, leveraging known organic chemistry principles and deuteration techniques.

Zileuton's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Zileuton exerts its therapeutic effect by inhibiting the enzyme 5-lipoxygenase (5-LO). This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma. By blocking 5-LO, Zileuton prevents the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby reducing bronchoconstriction, inflammation, and mucus production in the airways.

Caption: Zileuton's inhibition of the 5-lipoxygenase pathway.

Synthesis of this compound: A Plausible Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the commercially available precursor, 2-acetylbenzothiophene. The key step involves the introduction of deuterium atoms at the ethyl side chain.

A Comparative Analysis of the Pharmacokinetic Profiles of Zileuton and Zileuton-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic properties of Zileuton and its deuterated analog, Zileuton-d4. While extensive data exists for the pharmacokinetics of Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma, publicly available pharmacokinetic data for this compound is limited. This compound is primarily utilized as an internal standard in the bioanalysis of Zileuton. Therefore, this guide will present the detailed pharmacokinetic profile of Zileuton and subsequently discuss the theoretical and anticipated pharmacokinetic differences of this compound based on the principles of deuteration.

Introduction to Zileuton and the Rationale for Deuteration

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid.[1][2] By inhibiting this enzyme, Zileuton reduces the production of pro-inflammatory leukotrienes, thereby mitigating bronchoconstriction and inflammation in the airways of patients with asthma.[3][4]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profiles of a drug.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect. This can result in a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen.

Pharmacokinetic Properties of Zileuton

The pharmacokinetic profile of Zileuton has been well-characterized in numerous studies. The key parameters are summarized in the tables below.

Absorption

Zileuton is rapidly absorbed after oral administration.[3]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | [3] |

| Effect of Food | A high-fat meal can slightly increase the peak plasma concentration (Cmax) but does not significantly alter the overall extent of absorption (AUC). | [6] |

Distribution

Zileuton is widely distributed in the body and is highly bound to plasma proteins.

| Parameter | Value | Reference |

| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg | [3] |

| Plasma Protein Binding | 93% (primarily to albumin) | [3] |

Metabolism

Zileuton is extensively metabolized in the liver, primarily by the cytochrome P450 system.[1][3]

| Metabolizing Enzymes | Major Metabolites | Reference |

| CYP1A2, CYP2C9, CYP3A4 | Diastereomeric O-glucuronide conjugates (major), N-dehydroxylated metabolite | [1][3] |

Excretion

The metabolites of Zileuton are primarily excreted in the urine.

| Parameter | Value | Reference |

| Route of Elimination | Primarily renal (94.5% of a radiolabeled dose recovered in urine) | [6] |

| Mean Terminal Half-life (t1/2) | ~2.5 hours | [2] |

| Apparent Oral Clearance (CL/F) | ~7.0 mL/min/kg | [6] |

This compound: A Theoretical Pharmacokinetic Comparison

As previously mentioned, specific pharmacokinetic studies on this compound are not publicly available. However, based on the principles of deuteration, we can anticipate potential differences in its pharmacokinetic profile compared to Zileuton. This compound is deuterated at the ethyl group attached to the benzothiophene ring.

Anticipated Effects of Deuteration on Zileuton's Pharmacokinetics

| Pharmacokinetic Phase | Potential Effect of Deuteration on this compound | Rationale (Kinetic Isotope Effect) |

| Absorption | Unlikely to be significantly different from Zileuton. | Absorption is primarily governed by physicochemical properties like solubility and permeability, which are generally not substantially altered by deuteration. |

| Distribution | Unlikely to be significantly different from Zileuton. | Volume of distribution and plasma protein binding are not expected to be significantly impacted by the isotopic substitution. |

| Metabolism | Potentially slower rate of metabolism. | The C-D bonds at the ethyl group are stronger than the corresponding C-H bonds. Since metabolism of Zileuton involves this part of the molecule, the cleavage of these bonds by CYP enzymes may be slower, leading to a reduced rate of formation of metabolites. |

| Excretion | Potentially longer half-life and lower clearance. | A slower rate of metabolism would lead to a decreased clearance of the parent drug, resulting in a prolonged elimination half-life and increased overall systemic exposure (AUC). |

It is crucial to emphasize that these are theoretical predictions. The actual impact of deuteration can be complex and may not always result in a clinically significant alteration of pharmacokinetics.

Experimental Protocols

Bioanalytical Method for Zileuton and this compound Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of Zileuton in biological matrices like plasma. This compound is typically used as the internal standard in these assays.

Sample Preparation:

-

Protein Precipitation or Liquid-Liquid Extraction: Plasma samples are treated to remove proteins and interfering substances. A common method is liquid-liquid extraction using an organic solvent.

-

Reconstitution: The extracted analyte is dried and reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Conditions:

| Parameter | Zileuton | This compound (Internal Standard) |

| Chromatographic Column | C18 reverse-phase column | C18 reverse-phase column |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) |

| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Transition (MRM) | Specific precursor to product ion transition (e.g., m/z 237.1 -> 162.1) | Specific precursor to product ion transition (e.g., m/z 241.1 -> 162.1) |

The following DOT script visualizes a general workflow for a bioanalytical method.

A generalized workflow for the bioanalytical quantification of Zileuton using this compound as an internal standard.

Signaling Pathway of Zileuton's Mechanism of Action

Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key component of the arachidonic acid cascade. This pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators.

The following DOT script illustrates the arachidonic acid cascade and the point of intervention by Zileuton.

The arachidonic acid cascade, illustrating the synthesis of leukotrienes and the inhibitory action of Zileuton on 5-lipoxygenase.

Conclusion

Zileuton is a well-characterized 5-lipoxygenase inhibitor with a predictable pharmacokinetic profile. While its deuterated analog, this compound, is a valuable tool in bioanalytical chemistry, a comprehensive understanding of its own pharmacokinetic properties in vivo remains to be publicly documented. Based on the established principles of the kinetic isotope effect, it is plausible that this compound exhibits a slower rate of metabolism and consequently a longer half-life compared to Zileuton. However, without direct comparative studies, this remains a theoretical postulation. Further research into the pharmacokinetics of this compound is warranted to fully elucidate the effects of deuteration on this molecule and to explore its potential as a therapeutic agent with an improved pharmacokinetic profile. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting both the known aspects of Zileuton's pharmacokinetics and the areas where further investigation is needed for its deuterated counterpart.

References

- 1. Identification of the human liver cytochrome P450 enzymes involved in the metabolism of zileuton (ABT-077) and its N-dehydroxylated metabolite, Abbott-66193 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Zileuton Monograph for Professionals - Drugs.com [drugs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Zileuton-d4: A Technical Guide for Investigating Leukotriene Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Zileuton-d4 as a critical tool for the study of leukotriene pathways. Zileuton, a potent and selective inhibitor of 5-lipoxygenase, and its deuterated isotopologue, this compound, are indispensable for elucidating the role of leukotrienes in various physiological and pathological processes. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Zileuton and the Leukotriene Pathway

Leukotrienes are a family of inflammatory lipid mediators synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LOX).[1][2] They are key players in the pathophysiology of a range of inflammatory diseases, most notably asthma. The leukotriene family is divided into two main classes: leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). LTB4 is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.[1]

Zileuton exerts its pharmacological effect by directly inhibiting the 5-LOX enzyme, thereby blocking the entire downstream production of all leukotrienes.[1][2] This makes it an invaluable tool for researchers seeking to understand the specific contributions of the leukotriene pathway in cellular and animal models of disease.

This compound is a stable, isotopically labeled version of Zileuton, where four hydrogen atoms have been replaced with deuterium. This mass shift makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Zileuton in biological matrices.[3] Its near-identical chemical and physical properties to Zileuton ensure that it behaves similarly during sample extraction and chromatographic separation, thus correcting for any sample loss and variation in instrument response.

Quantitative Data: In Vitro Potency of Zileuton

The following table summarizes the in vitro inhibitory potency of Zileuton against 5-lipoxygenase and leukotriene biosynthesis in various experimental systems. This data is crucial for designing experiments and interpreting results.

| Assay System | Target Measured | Cell/Enzyme Source | IC50 (µM) | Reference |

| Cell-free supernatant | 5-HETE Synthesis | Rat Basophilic Leukemia Cells (20,000 x g supernatant) | 0.5 | [4] |

| Whole cell | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [4] |

| Whole cell | LTB4 Biosynthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.4 | [4] |

| Whole cell | LTB4 Biosynthesis | Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [4] |

| Whole blood | LTB4 Biosynthesis | Human Whole Blood | 0.9 | [4] |

| Whole cell | PGE2 Production | Mouse Peritoneal Macrophages | 5.79 | [1] |

| Cell-free | 5-LOX Inhibition | THP-1 Cells | < 1 | [5] |

Signaling Pathways and Experimental Workflows

The Leukotriene Biosynthesis Pathway and the Role of Zileuton

The following diagram illustrates the key steps in the leukotriene biosynthesis pathway, starting from membrane phospholipids, and highlights the inhibitory action of Zileuton on the 5-lipoxygenase enzyme.

Experimental Workflow for Studying Leukotriene Pathway Inhibition

This diagram outlines a typical experimental workflow for investigating the effects of a 5-LOX inhibitor, such as Zileuton, on leukotriene production in a cell-based assay, followed by quantification using LC-MS/MS with this compound as an internal standard.

Detailed Experimental Protocols

In Vitro 5-LOX Inhibition Assay in Human PMNLs

This protocol describes a method to assess the inhibitory effect of Zileuton on LTB4 production in isolated human polymorphonuclear leukocytes (PMNLs).

Materials:

-

Human whole blood from healthy volunteers

-

Dextran T500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS) with 1.6 mM CaCl₂

-

Zileuton

-

Calcium Ionophore A23187

-

This compound (for LC-MS/MS)

-

Methanol

-

Solid Phase Extraction (SPE) cartridges (C18)

-

LC-MS/MS system

Procedure:

-

PMNL Isolation: Isolate PMNLs from human whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Resuspension: Resuspend the isolated PMNLs in HBSS with 1.6 mM CaCl₂ to a final concentration of 1 x 10⁷ cells/mL.

-

Pre-incubation with Zileuton: Pre-incubate the PMNL suspension with varying concentrations of Zileuton (or vehicle control) for 15 minutes at 37°C.

-

Cellular Stimulation: Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 5 µM and incubate for a further 10 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging at 400 x g for 10 minutes at 4°C to pellet the cells.

-

Sample Preparation for Analysis:

-

Collect the supernatant.

-

Add this compound as an internal standard to a known final concentration.

-

Perform solid-phase extraction (SPE) to isolate the leukotrienes.

-

-

Quantification of LTB4: Analyze the extracted samples by LC-MS/MS to quantify the amount of LTB4 produced.

Quantification of Zileuton in Plasma using LC-MS/MS with this compound

This protocol provides a method for the accurate quantification of Zileuton in human plasma, adapted from established bioanalytical methods.[3]

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Methyl tert-butyl ether (MTBE)

-

Ammonium acetate

-

Methanol

-

C18 HPLC column (e.g., 100 x 4.6 mm, 5 µm)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 200 µL of plasma in a polypropylene tube, add 50 µL of this compound solution (internal standard).

-

Vortex briefly.

-

Add 3 mL of MTBE and vortex for 10-15 minutes.

-

Centrifuge at 3000 rpm for 5-10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (100 x 4.6 mm, 5 µm)

-

Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Zileuton: 237.3 -> 161.2

-

This compound: 241.2 -> 161.1

-

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of Zileuton into blank plasma and processing as described above.

-

Calculate the concentration of Zileuton in the unknown samples by comparing the peak area ratio of Zileuton to this compound against the standard curve.

-

Conclusion

Zileuton and its deuterated analog, this compound, are powerful tools for researchers in the field of inflammation and respiratory diseases. Zileuton's specific inhibition of 5-LOX allows for the targeted investigation of the leukotriene pathway's role in various biological processes. The use of this compound as an internal standard ensures the accuracy and reliability of quantitative studies determining the pharmacokinetic profile of Zileuton. The protocols and data presented in this guide provide a solid foundation for the effective use of these compounds in leukotriene pathway research.

References

- 1. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Zileuton-d4: A Technical Guide for Researchers in Drug Metabolism and Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo applications of Zileuton-d4, a deuterated analog of the 5-lipoxygenase inhibitor, Zileuton. Primarily utilized as an internal standard, this compound is a critical tool in the accurate quantification of Zileuton in biological matrices. This document details its role in bioanalytical methodologies, providing structured data, experimental protocols, and visual workflows to support research and development in this area.

Introduction to Zileuton and the Role of this compound

Zileuton is a selective inhibitor of the enzyme 5-lipoxygenase, which is responsible for the synthesis of leukotrienes—potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. By blocking this pathway, Zileuton reduces inflammation, edema, mucus secretion, and bronchoconstriction.

This compound is a stable, isotopically labeled version of Zileuton, where four hydrogen atoms have been replaced with deuterium. This modification results in a molecule with a higher mass but nearly identical chemical properties to Zileuton.[1][2] This characteristic makes this compound an ideal internal standard for bioanalytical assays, particularly those employing mass spectrometry. Its primary function is to correct for variations in sample processing and instrument response, thereby enhancing the accuracy and precision of Zileuton quantification in complex biological samples like plasma.[3][4][5][6]

In Vitro Applications: Bioanalytical Method Validation

The principal in vitro application of this compound is in the development and validation of analytical methods for quantifying Zileuton in biological fluids. A widely used technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), valued for its high selectivity and sensitivity.[3][4][5][6]

Quantitative Data from Method Validation Studies

The following table summarizes the key parameters from a validated LC-MS/MS method for the determination of Zileuton in human plasma, using this compound as the internal standard.

| Parameter | Value | Reference |

| Linearity Range | 50.5 - 10,012.7 ng/mL | [3][4][6] |

| Correlation Coefficient (r²) | > 0.99 | [7] |

| Intra-day Precision (% RSD) | 2.9 - 7.7% | [6] |

| Inter-day Precision (% RSD) | 4.5 - 7.3% | [7] |

| Intra-day Accuracy (%) | 100 - 107% | [7] |

| Inter-day Accuracy (%) | 100 - 107% | [7] |

| Mean Recovery of Zileuton | > 85% | [3][4][6] |

| Mean Recovery of this compound | > 80% | [3][4][6] |

Experimental Protocol: Quantification of Zileuton in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the quantification of Zileuton in human plasma with this compound as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma, add 25 µL of this compound internal standard solution.

-

Add 2.5 mL of methyl tert-butyl ether as the extraction solvent.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90, v/v).[3][4][6]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gas Settings: Optimized for the specific instrument.

In Vivo Studies: Pharmacokinetic Analysis of Zileuton

In vivo studies involving this compound are centered on its use as an internal standard to facilitate the pharmacokinetic analysis of Zileuton in animal models and human clinical trials. The accurate measurement of plasma concentrations of Zileuton over time is essential for determining key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data for Zileuton

The following table presents pharmacokinetic parameters of Zileuton obtained from studies where this compound would be used as an internal standard for quantification.

| Parameter | Value (for a 600 mg oral dose of Zileuton) | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1.7 hours | [8] |

| Cmax (Peak Plasma Concentration) | 3.07 ± 1.13 mg/L (q8h regimen) to 4.37 ± 1.02 mg/L (q6h regimen) | [9] |

| t½ (Elimination Half-life) | ~2.5 hours | [8] |

| Volume of Distribution (Vd) | ~1.2 L/kg | [8] |

| Plasma Protein Binding | 93% | [8] |

Experimental Protocol: In Vivo Pharmacokinetic Study of Zileuton

This protocol describes a general workflow for an in vivo pharmacokinetic study of Zileuton.

1. Animal Model and Dosing:

-

Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Administer a defined oral dose of Zileuton.

2. Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Process blood samples to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

-

Analyze the plasma samples for Zileuton concentration using the validated LC-MS/MS method with this compound as the internal standard, as described in the in vitro section.

4. Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Tmax, Cmax, AUC (Area Under the Curve), t½, and clearance using appropriate software.

Visualizations: Workflows and Pathways

Bioanalytical Workflow for Zileuton Quantification

Caption: Bioanalytical workflow for Zileuton quantification using this compound.

Zileuton's Mechanism of Action: 5-Lipoxygenase Inhibition

Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zileuton in in vitro and in vivo studies. Its role as an internal standard in LC-MS/MS bioanalytical methods is fundamental to understanding the pharmacokinetics of Zileuton. The detailed protocols and data presented in this guide are intended to support researchers in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology in their efforts to further investigate the therapeutic potential of Zileuton. While this compound itself is not the subject of direct pharmacological investigation, its application is critical for the robust and reliable assessment of its non-deuterated counterpart.

References

- 1. This compound (major) | CymitQuimica [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma [mdpi.com]

- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Zileuton-d4 material safety data sheet and handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Zileuton-d4, a deuterated analog of Zileuton, an inhibitor of 5-lipoxygenase. This document consolidates critical information on its material safety, handling, physicochemical properties, and mechanism of action, intended for use in a research and development setting. This compound is primarily utilized as an internal standard for the quantification of Zileuton in various analytical methods, such as gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS).[1]

Material Safety Data Sheet (MSDS) and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.[2]

-

Contact: Avoid contact with eyes, skin, and clothing. In case of contact, flush the affected area with plenty of water.[2]

-

Ingestion and Inhalation: Avoid ingestion and inhalation.

-

Handling: Wash hands thoroughly after handling.[2]

Storage and Stability:

-

Storage Temperature: Store at -20°C for long-term stability.[1]

-

Shipping: Typically shipped at room temperature in the continental US.[1]

-

Stability: Stable for at least 4 years when stored properly.[1]

First Aid Measures:

-

Inhalation: If inhaled, move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: In case of skin contact, wash immediately with soap and plenty of water. Remove contaminated clothing.[2]

-

Eye Contact: In case of eye contact, flush with plenty of water for at least 20 minutes, holding eyelids apart. Seek medical attention.[2]

-

Ingestion: If swallowed, wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[2]

Physicochemical and Pharmacokinetic Properties

This compound is a deuterated form of Zileuton, with deuterium atoms replacing hydrogen atoms on the ethyl group. This isotopic labeling makes it a suitable internal standard for mass spectrometry-based quantification of Zileuton.

Physicochemical Data

| Property | Value | Reference |

| Formal Name | N-(1-benzo[b]thien-2-ylethyl-d4)-N-hydroxy-urea | [1] |

| CAS Number | 1189878-76-9 | [1] |

| Molecular Formula | C₁₁H₈D₄N₂O₂S | [1] |

| Formula Weight | 240.3 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

| Formulation | A solid | [1] |

| Solubility | DMSO: slightly soluble; Methanol: very slightly soluble | [1] |

| Melting Point | 144.2°C to 145.2°C (for Zileuton) |

Pharmacokinetic Data (for Zileuton)

The pharmacokinetic properties of Zileuton have been well-characterized in humans.

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed upon oral administration | [3] |

| Time to Peak Plasma Concentration (Tmax) | Approximately 1.7 hours | [3] |

| Plasma Protein Binding | 93%, primarily to albumin | [3][4] |

| Apparent Volume of Distribution (V/F) | Approximately 1.2 L/kg | [3][4] |

| Metabolism | Primarily hepatic via CYP1A2, CYP2C9, and CYP3A4 | [4][5] |

| Elimination Half-Life | Approximately 2.5 hours | [3] |

| Excretion | Primarily as metabolites in urine (~95%) and feces (~2%) | [3][5] |

Mechanism of Action and Signaling Pathway

Zileuton is a specific and reversible inhibitor of the enzyme 5-lipoxygenase (5-LO).[1][6] This enzyme is crucial for the biosynthesis of leukotrienes from arachidonic acid.[6][7] By inhibiting 5-LO, Zileuton prevents the formation of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6][7] These leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma, causing bronchoconstriction, increased mucus secretion, and inflammation.[6] The reduction in leukotriene production leads to an overall improvement in airway function.[6]

Experimental Protocols

Zileuton and its deuterated analog are valuable tools in preclinical research. Below are outlines of key experimental protocols.

In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like Zileuton on 5-LO.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against 5-lipoxygenase.

Methodology:

-

Enzyme and Substrate Preparation:

-

Prepare a solution of 5-lipoxygenase enzyme (e.g., from rat basophilic leukemia-1 cells) at a specified concentration (e.g., 10,000 U/mL).

-

Prepare a solution of the substrate, linoleic acid or arachidonic acid, at a suitable concentration (e.g., 80 mM).

-

Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.3).

-

-

Assay Procedure:

-

Prepare various dilutions of the test compound (e.g., Zileuton) and a positive control.

-

In a suitable reaction vessel, combine the enzyme solution, substrate solution, and buffer.

-

Add the test compound dilutions or the positive control to the reaction mixture.

-

Incubate the mixture under controlled conditions.

-

Monitor the enzyme activity by measuring the formation of the product (e.g., 5-hydroxyeicosatetraenoic acid) at a specific wavelength (e.g., 234 nm) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a negative control (without inhibitor).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

Zileuton has been shown to inhibit 5-LO activity in rat basophilic leukemia-1 (RBL-1) cell supernatant with an IC₅₀ value of 0.5 µM and inhibits leukotriene B₄ production in purified human peripheral blood polymorphonuclear leukocytes with an IC₅₀ of 0.6 µM.[1]

In Vivo Animal Model of Asthma

This protocol describes a general approach to evaluate the efficacy of anti-asthmatic compounds in an animal model.

Objective: To assess the ability of a test compound to prevent antigen-induced airway responses in an allergic animal model.

Methodology:

-

Animal Model:

-

Use a relevant animal model of asthma, such as allergic sheep.

-

Sensitize the animals to a specific antigen (e.g., Ascaris suum).

-

-

Drug Administration:

-

Administer the test compound (e.g., Zileuton, 10 mg/kg, p.o.) or a vehicle control to the animals at a specified time before the antigen challenge.

-

-

Antigen Challenge and Monitoring:

-

Challenge the animals with the antigen via inhalation.

-

Monitor various parameters of airway response at different time points post-challenge, including:

-

Specific lung resistance

-

Inflammatory cell infiltration in bronchoalveolar lavage fluid

-

Airway hyperresponsiveness

-

-

-

Data Analysis:

-

Compare the changes in the measured parameters between the drug-treated group and the vehicle-treated group.

-

Statistical analysis is used to determine the significance of any observed protective effects of the test compound.

-

In a sheep model of asthma, Zileuton (10 mg/kg, p.o.) has been shown to prevent antigen challenge-induced increases in specific lung resistance.[1]

Conclusion

This compound is an essential tool for the accurate quantification of Zileuton in research and clinical settings. While a comprehensive safety profile for the deuterated form is not fully established, adherence to standard laboratory safety protocols for handling research chemicals is paramount. The well-characterized mechanism of action of Zileuton as a 5-lipoxygenase inhibitor, along with established in vitro and in vivo experimental models, provides a solid foundation for its application in drug development and a deeper understanding of the role of leukotrienes in inflammatory diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. Zileuton - Wikipedia [en.wikipedia.org]

- 4. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: High-Throughput Quantification of Zileuton in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton effectively reduces the production of leukotrienes (LTB4, LTC4, LTD4, and LTE4), which are key mediators of inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zileuton in human plasma. The method utilizes Zileuton-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Mechanism of Action: Zileuton in the Arachidonic Acid Cascade

Experimental Protocol

This protocol outlines a validated method for the determination of Zileuton in human plasma using this compound as an internal standard (ISTD).[1][3][4]

1. Materials and Reagents

-

Zileuton and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether

-

Ammonium acetate

-

Formic acid

-

Human plasma (with anticoagulant)

-

Milli-Q water or equivalent

2. Stock and Working Solutions Preparation

-

Zileuton Stock Solution (2 mg/mL): Dissolve an appropriate amount of Zileuton in methanol.

-

This compound Stock Solution (2 mg/mL): Dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Zileuton stock solution in 50% methanol to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in 50% methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add a specified amount of the this compound internal standard working solution.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Alternative Sample Preparation (Protein Precipitation)

-

To a plasma sample, add acidified acetonitrile.

-

Vortex to precipitate proteins.

-

Centrifuge and collect the supernatant for injection.[5]

LC-MS/MS Method Development Workflow

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Discovery C18 (100 x 4.6 mm, 5 µm)[1][3][4] |

| Mobile Phase | 1 mM Ammonium Acetate Buffer : Methanol (10:90, v/v)[1][3][4] |

| Flow Rate | 1.0 mL/min[1][3][4] |

| Elution | Isocratic[1][3][4] |

| Injection Volume | 5 µL[5] |

| Run Time | 2.1 minutes[5] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transitions | Zileuton: 237.3 -> 161.2[1][3][4][6]this compound: 241.2 -> 161.1[1][3][4][6] |

Quantitative Data and Method Validation

The described method has been validated according to regulatory guidelines, demonstrating its reliability for bioanalytical applications.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Zileuton | 50.5 – 10,012.7[1][3][4] | Linear | > 0.99 |

| Zileuton | 20.0 - 8000.0[5] | Linear | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ QC | 50.6 | ≤ 10.1[5] | 93.7 - 109.5[5] | < 15 | 85 - 115 |

| LQC | 148.2 | ≤ 5.3[5] | 98.8 - 111.6[5] | < 15 | 85 - 115 |

| MQC | ~45% of high standard | < 15 | 85 - 115 | < 15 | 85 - 115 |

| HQC | ~75% of high standard | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery and Stability

| Parameter | Result |

| Extraction Recovery | Consistent and reproducible across QC levels. |

| Matrix Effect | No significant matrix effect was observed due to the use of a deuterated internal standard. |

| Stability | Zileuton was found to be stable in plasma under various storage conditions, including room temperature for 18 hours, three freeze-thaw cycles, and long-term storage in a freezer for 74 days.[1] Processed samples were stable in the autosampler at 4°C for 38 hours.[1] |

The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and specific approach for the quantification of Zileuton in human plasma. The use of this compound as an internal standard ensures the accuracy and reliability of the results. This validated method is well-suited for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and bioequivalence studies.

References

- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Quantification of Zileuton in Plasma Using Zileuton-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of Zileuton in plasma samples using Zileuton-d4 as an internal standard (IS). The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid.[1] By inhibiting this pathway, Zileuton is effective in the prophylaxis and chronic treatment of asthma in adults and children 12 years of age and older.[2][3] Accurate quantification of Zileuton in plasma is crucial for pharmacokinetic analysis, dose-response studies, and bioequivalence assessment of different formulations.[2] The use of a stable isotope-labeled internal standard, this compound, is the gold standard for compensating for variability during sample preparation and analysis, leading to improved accuracy and precision.[4]

Mechanism of Action: 5-Lipoxygenase Inhibition

Zileuton exerts its therapeutic effect by selectively inhibiting the 5-lipoxygenase enzyme, thereby preventing the synthesis of leukotrienes (LTs), which are potent mediators of inflammation and bronchoconstriction in asthma.

Experimental Protocols

This section details the materials and procedures for the quantification of Zileuton in plasma.

-

Zileuton reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)[2]

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Deionized water

-

Zileuton Stock Solution (1 mg/mL): Accurately weigh and dissolve the Zileuton reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Zileuton stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution.

This is a commonly employed technique for extracting Zileuton from plasma.[2][5][6][7]

Protocol:

-

To a 200 µL aliquot of plasma, add 50 µL of the this compound internal standard working solution.[2]

-

Vortex the sample briefly to mix.

-

Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 10-15 minutes.[2]

-

Centrifuge the mixture at 3000 rpm for 5-10 minutes to separate the organic and aqueous layers.[2]

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[2]

-

Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

The following table summarizes the typical LC-MS/MS parameters for the analysis of Zileuton.

| Parameter | Condition |

| LC System | Agilent, Shimadzu, or equivalent |

| Column | C18 column (e.g., Discovery C18, 100 x 4.6 mm, 5 µm)[5][6][7] |

| Mobile Phase | 1 mM Ammonium acetate buffer and Methanol (10:90, v/v)[5][6][7] |

| Flow Rate | 1.0 mL/min[5][6][7] |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6][7] |

| MRM Transitions | Zileuton: 237.3 → 161.2[6][7]This compound: 241.2 → 161.1[5][6][7] or 241.0 → 165.0[8] |

Method Validation and Performance

A summary of the quantitative performance of the method is presented below. The specific values may vary slightly between different laboratories and instrument setups.

| Parameter | Result |

| Linearity Range | 50.5 - 10,012.7 ng/mL[5][6][7] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Precision (Intra-day) | 3.4 - 5.3%[1] |

| Precision (Inter-day) | 4.5 - 7.3%[1] |

| Accuracy (Intra-day) | Within ±15% of nominal concentration |

| Accuracy (Inter-day) | 100% - 107%[1] |

| Recovery of Zileuton | 79.0 - 84.8%[2] |

| Recovery of this compound | ~87.6%[2] |

Data Analysis

The concentration of Zileuton in the plasma samples is determined by calculating the peak area ratio of Zileuton to this compound. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Zileuton in the unknown samples is then interpolated from this calibration curve.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of Zileuton in human plasma. This method is well-suited for supporting pharmacokinetic, bioequivalence, and other clinical studies involving Zileuton. The detailed protocol and performance characteristics serve as a valuable resource for researchers and drug development professionals in the field.

References

- 1. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biopharmaservices.com [biopharmaservices.com]

- 5. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note & Protocol: Quantification of Zileuton in Human Urine Samples using Zileuton-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes. It is used in the chronic treatment of asthma. Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Zileuton. A significant portion of Zileuton and its metabolites are excreted in the urine, primarily as glucuronide conjugates[1][2]. Therefore, accurate and reliable quantification of total Zileuton in urine is essential for comprehensive pharmacokinetic profiling.

This application note provides a detailed protocol for the quantification of total Zileuton in human urine samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates an enzymatic hydrolysis step to convert the glucuronidated metabolites back to the parent Zileuton, allowing for the measurement of total Zileuton concentration. Zileuton-d4 is used as an internal standard (IS) to ensure high accuracy and precision.

Signaling Pathway of Zileuton

References

Application Notes and Protocols for the Use of Zileuton-d4 in Preclinical Animal Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical pharmacokinetic studies of Zileuton, utilizing Zileuton-d4 as an internal standard for bioanalytical quantification.

Introduction

Zileuton is a selective inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[1] Understanding the pharmacokinetic profile of Zileuton in preclinical animal models is essential for drug development, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This compound, a deuterated analog of Zileuton, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis due to its similar chemical and physical properties to the parent drug, ensuring accurate and precise quantification in biological matrices.

Mechanism of Action of Zileuton

Zileuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor to the leukotriene cascade. By blocking this step, Zileuton effectively reduces the production of all leukotrienes, including LTB4, LTC4, LTD4, and LTE4, thereby mitigating their pro-inflammatory effects.

Preclinical Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of Zileuton following oral administration in Sprague Dawley rats. Notably, significant gender-dependent differences in the pharmacokinetics of Zileuton have been observed in this species.[2][3]

Table 1: Pharmacokinetic Parameters of Zileuton in Male Sprague Dawley Rats (30 mg/kg, oral)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 18,563.26 ± 150.18 |

| Tmax | h | 1.0 |

| AUC(0-24h) | ng*h/mL | 18,3729.52 ± 1908.75 |

| Clearance | mL/h | 1553.11 ± 14.22 |

Source: Adapted from FDA reports on a study in 10-week-old Sprague Dawley rats.

Table 2: Pharmacokinetic Parameters of Zileuton in Female Sprague Dawley Rats (30 mg/kg, oral)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 86,926.32 ± 1133.29 |

| Tmax | h | 2.0 |

| AUC(0-24h) | ng*h/mL | 67,261.39 ± 745.06 |

| Clearance | mL/h | 417.92 ± 6.99 |

Source: Adapted from FDA reports on a study in 10-week-old Sprague Dawley rats.

Note: The provided clearance values in the source material appear to be inconsistent with the AUC and dose. The tables reflect the data as presented in the source.

Pharmacokinetic data for Zileuton in other preclinical species, such as mice, is limited in publicly available literature. Toxicity studies have established a minimum oral lethal dose of 500-4000 mg/kg in mice.[4][5]

Experimental Protocols

The following are detailed protocols for a typical preclinical pharmacokinetic study of Zileuton in rats, incorporating the use of this compound as an internal standard.

References

- 1. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Zileuton: Package Insert / Prescribing Information / MOA [drugs.com]

Application Notes: Preparation of Zileuton-d4 Stock and Working Solutions

Introduction

Zileuton is a potent and selective inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases, most notably asthma.[1][3] Zileuton-d4, a deuterium-labeled analog of Zileuton, serves as an ideal internal standard for the quantification of Zileuton in biological samples using mass spectrometry (MS) techniques, such as Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS). Accurate preparation of stock and working solutions is critical for achieving reliable and reproducible quantitative results.

These application notes provide detailed protocols for the preparation of this compound stock and working solutions tailored for researchers, scientists, and drug development professionals.

This compound: Key Properties

This compound is a solid compound with specific physical and chemical properties that are essential to consider for its proper handling and storage.

| Property | Value | Reference |

| Chemical Name | N-(1-benzo[b]thien-2-ylethyl-d4)-N-hydroxy-urea | |

| CAS Number | 1189878-76-9 | [2][][5] |

| Molecular Formula | C₁₁H₈D₄N₂O₂S | [] |

| Molecular Weight | 240.3 g/mol | |

| Appearance | White Solid | [2][] |

| Purity | ≥99% deuterated forms | |

| Long-term Storage | -20°C | |

| Stability | ≥ 4 years (as solid at -20°C) |

Mechanism of Action: The 5-Lipoxygenase Pathway

Zileuton functions by inhibiting the 5-lipoxygenase (5-LO) enzyme. This enzyme catalyzes the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3][6] These leukotrienes are potent mediators of inflammation, causing effects such as bronchoconstriction, increased mucus secretion, and recruitment of inflammatory cells.[1][3] By blocking 5-LO, Zileuton effectively halts the production of these pro-inflammatory molecules.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution, typically in an organic solvent, which can be stored for extended periods and used for subsequent dilutions.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol

-

Inert gas (Argon or Nitrogen)

-

Sterile, amber glass vials with PTFE-lined caps

-

Analytical balance

-

Calibrated micropipettes

Solubility of Zileuton:

| Solvent | Solubility | Reference |

| DMSO | ~30 - 47 mg/mL | [7][8] |

| Ethanol | ~10 mg/mL | [7] |

| Dimethylformamide (DMF) | ~30 mg/mL | [7] |

| Aqueous Buffers | Sparingly soluble | [7] |

Procedure:

-

Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound solid (e.g., 2.4 mg) using an analytical balance and place it into a sterile amber vial.

-

Solvent Addition: Based on the desired concentration (e.g., 10 mg/mL), calculate the required volume of solvent. For 2.4 mg of this compound, add 240 µL of anhydrous DMSO.

-

Note: Use fresh, anhydrous DMSO, as moisture can reduce solubility.[8]

-

-

Dissolution: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved. A brief purge of the vial headspace with an inert gas before capping can enhance stability.

-

Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution to the final concentration required for the specific application.

A. Working Solution for LC-MS Internal Standard

This solution is added to samples to allow for accurate quantification of the unlabeled Zileuton.

Procedure:

-

Thaw Stock Solution: Thaw the 10 mg/mL this compound stock solution and vortex gently.

-

Intermediate Dilution (Optional): Perform an intermediate dilution if very low final concentrations are needed. For example, dilute the 10 mg/mL stock 1:100 in methanol to create a 100 µg/mL intermediate solution.

-

Final Dilution: Dilute the stock or intermediate solution to the final desired concentration (e.g., 1 µg/mL) using a solvent compatible with your LC-MS mobile phase (e.g., Methanol, Acetonitrile, or a mix).

-

Storage: Store working solutions at -20°C in amber vials. Use fresh solutions for each analytical run for best results.

Example Dilution Calculations:

| Stock Concentration | Desired Working Concentration | Dilution Factor | Example Preparation |

| 10 mg/mL | 100 µg/mL | 100x | 10 µL of stock + 990 µL of Methanol |

| 100 µg/mL | 1 µg/mL | 100x | 10 µL of intermediate + 990 µL of Methanol |

| 10 mg/mL | 1 µg/mL | 10,000x | Serial dilutions are recommended |

B. Aqueous-Based Working Solution for in vitro Assays

Due to its low aqueous solubility, preparing this compound for cell-based assays requires a specific procedure.

Procedure:

-

Thaw Stock Solution: Thaw the 10 mg/mL this compound stock solution in DMSO.

-